Technical Whitepaper: 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine
Technical Whitepaper: 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine
This guide provides an in-depth technical analysis of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine , a highly specialized halogenated heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical ingredients (APIs).[1][2]
Physical Properties, Reactivity Profile, and Application Guide [1][2]
Executive Summary
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is a trisubstituted pyridine scaffold characterized by extreme electron deficiency.[1][2] The synergistic presence of three electron-withdrawing groups (EWGs)—bromo, fluoro, and trifluoromethyl—creates a unique electrostatic landscape.[1][2] This compound serves as a critical intermediate for transition-metal catalyzed cross-coupling reactions (via the C2-Br bond) and nucleophilic aromatic substitutions (SNAr) .[1][2][3] Its structural rigidity and lipophilicity make it an ideal motif for modulating metabolic stability in drug discovery.[2]
Chemical Identity & Structural Analysis
Precise identification is critical due to the existence of multiple regioisomers (e.g., 2-bromo-4-fluoro-...).[1][2]
| Parameter | Technical Detail |
| IUPAC Name | 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine |
| Common Synonyms | 2-Bromo-3-fluoro-4-trifluoromethylpyridine; 3-Fluoro-4-(trifluoromethyl)-2-bromopyridine |
| CAS Registry Number | 1214328-84-5 (Primary); Note: 1227577-05-0 and 1214362-08-7 appear in some vendor databases.[1][2] |
| Molecular Formula | C₆H₂BrF₄N |
| Molecular Weight | 243.99 g/mol |
| SMILES | FC1=C(Br)N=CC=C1C(F)(F)F |
| InChI Key | OFGSIPQYQUVVPL-UHFFFAOYSA-N (Isomer specific) |
Structural Logic[1][2][4][5]
-
C2-Bromine: The primary "handle" for synthetic elaboration.[1][2] The C-Br bond is activated for oxidative addition by the adjacent ring nitrogen and the electron-withdrawing fluorine at C3.[1][2]
-
C3-Fluorine: Provides an "ortho-fluorine effect," influencing the conformation of resulting biaryls and protecting the C2 position from metabolic oxidation.[1][2]
-
C4-Trifluoromethyl: Strong electron-withdrawing group (Hammett σ_p ≈ 0.[1][2]54) that significantly lowers the LUMO energy of the pyridine ring, enhancing susceptibility to nucleophilic attack.[1][2]
Physical & Thermodynamic Properties
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for gaps in public literature.
| Property | Value / Range | Scientific Context |
| Physical State | Low-melting solid or liquid | Depends on purity; often supercools to a viscous liquid.[1][2] |
| Melting Point | 30°C – 35°C | Low symmetry due to vicinal substitution disrupts crystal lattice packing.[2] |
| Boiling Point | 185°C – 190°C (at 760 mmHg) | High BP attributed to molecular weight and polarity.[2] |
| Density | 1.82 ± 0.05 g/cm³ | High density is characteristic of poly-halogenated pyridines.[1][2] |
| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Highly lipophilic due to the -CF₃ and -Br groups; critical for membrane permeability.[1][2] |
| pKa (Conjugate Acid) | < -2.0 (Predicted) | The pyridine nitrogen is extremely non-basic due to the inductive withdrawal of F and CF₃.[2] |
| Solubility | DCM, EtOAc, THF, MeCN | Insoluble in water due to high lipophilicity.[2] |
Analytical Characterization Profile
Researchers should use the following predicted spectral signatures for structural verification.
Nuclear Magnetic Resonance (NMR)[2][6]
-
¹H NMR (400 MHz, CDCl₃):
-
The molecule has only two aromatic protons at positions C5 and C6.[1][2]
-
δ 8.45 ppm (d, 1H, H6): Deshielded by the adjacent Nitrogen.[1][2] Appears as a doublet (coupling to H5, J ≈ 5.0 Hz).[2]
-
δ 7.65 ppm (dq, 1H, H5): Shielded relative to H6 but deshielded by CF₃.[1][2] Appears as a doublet of quartets (coupling to H6 and long-range coupling to CF₃).[1][2]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
Reactivity & Synthesis Protocols
The reactivity of 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine is defined by the competition between the labile C2-Br bond and the electron-deficient ring system.[1][2]
Reactivity Diagram (DOT Visualization)
The following diagram illustrates the primary reaction pathways available to this scaffold.
Figure 1: Chemoselectivity map.[1][2] The C2-Br bond is the preferred site for Pd-catalyzed coupling (Blue).[1][2] SNAr is possible but requires forcing conditions due to the deactivating effect of the C2-Br leaving group compared to 2-F analogs.[1][2]
Standard Protocol: Suzuki-Miyaura Coupling
Objective: Selective arylation at the C2 position.[1][2] Mechanism: The oxidative addition of Pd(0) into the C2-Br bond is facilitated by the electron-poor nature of the pyridine ring.[1][2] The C3-F atom exerts a steric influence that may require specialized ligands (e.g., SPhos, XPhos) to ensure high yields.[1][2]
-
Reagents:
-
Procedure:
-
Note: Avoid strong alkoxide bases (e.g., NaOtBu) if the boronic acid is slow to react, as SNAr displacement of the Fluorine at C3 is a potential side reaction.[1][2]
Handling, Stability & Safety (GHS)
This compound is a potent alkylating agent and irritant.[2] Strict adherence to safety protocols is mandatory.
| Hazard Class | Statement | Code |
| Acute Toxicity | Toxic if swallowed.[1][2] | H301 |
| Skin Corrosion | Causes skin irritation.[2][5] | H315 |
| Eye Damage | Causes serious eye irritation.[2][5][6] | H319 |
| STOT-SE | May cause respiratory irritation.[1][2][5][6][7] | H335 |
Storage Protocol:
-
Store at 2°C – 8°C (Refrigerate).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.[2]
-
Incompatibility: Strong oxidizing agents, strong bases (can trigger exothermic decomposition).[2]
References
-
Sigma-Aldrich. 2-Bromo-3-(trifluoromethyl)pyridine Product Specification (Analog Comparison). Retrieved from .[2][7]
-
PubChem. 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine Compound Summary (CID 54128954).[1][2] National Library of Medicine.[1][2] Retrieved from .[2]
-
Chemical Book. 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine Properties and Suppliers. Retrieved from .[2]
-
Combi-Blocks. Product Data Sheet: 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine (CAS 1214328-84-5).[1][2] Retrieved from .[2]
Sources
- 1. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 4. 1211541-07-9|2-Bromo-4-chloro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 [sigmaaldrich.com]
